

# Spectroscopic Characterization of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name:	1-(Bromomethyl)-3-methoxy-2-nitrobenzene
CAS No.:	133486-62-1
Cat. No.:	B166412

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(Bromomethyl)-3-methoxy-2-nitrobenzene**, a valuable intermediate in organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying principles and experimental rationale. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound. The spectroscopic techniques covered include Nuclear Magnetic Resonance ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide synthesizes data from structurally analogous compounds to provide a robust and predictive analysis.

## Introduction and Molecular Structure

**1-(Bromomethyl)-3-methoxy-2-nitrobenzene** is a substituted aromatic compound with the molecular formula  $C_8H_8BrNO_3$ . Its structure is characterized by a benzene ring substituted with a bromomethyl group, a methoxy group, and a nitro group. The relative positions of these substituents are critical to the molecule's reactivity and its spectroscopic signature.

Understanding the electronic effects of each functional group is paramount to interpreting the spectral data. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and significantly influences the chemical shifts of nearby protons and carbons.[1] The methoxy group is an electron-donating group, while the bromomethyl group introduces a reactive benzylic bromide functionality.

To visualize the molecular structure and the numbering convention used throughout this guide, the following diagram is provided:

Figure 1: Molecular Structure of **1-(Bromomethyl)-3-methoxy-2-nitrobenzene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted  $^1H$  and  $^{13}C$  NMR spectra of **1-(Bromomethyl)-3-methoxy-2-nitrobenzene**, with a focus on the rationale behind the expected chemical shifts and coupling patterns.

### $^1H$ NMR Spectroscopy

The  $^1H$  NMR spectrum is expected to show distinct signals for the aromatic protons, the bromomethyl protons, and the methoxy protons. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield, while the electron-donating methoxy group will have a shielding effect.

Predicted Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aromatic-H	7.2 - 7.8	m	-
-CH <sub>2</sub> Br	~4.5	s	-
-OCH <sub>3</sub>	~3.9	s	-

## Expertise &amp; Experience in Interpretation:

- **Aromatic Region (7.2 - 7.8 ppm):** The three aromatic protons will likely appear as a complex multiplet due to spin-spin coupling. The exact chemical shifts will be influenced by the combined electronic effects of the three substituents. Based on data for similar compounds like 1-bromo-2-methoxy-3-nitrobenzene, the aromatic protons are expected in this downfield region.<sup>[2]</sup>
- **Bromomethyl Protons (~4.5 ppm):** The two protons of the bromomethyl group are expected to appear as a singlet. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
- **Methoxy Protons (~3.9 ppm):** The three protons of the methoxy group will also appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic nature of the substituents.

Predicted Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Aromatic C-NO <sub>2</sub>	~150
Aromatic C-OCH <sub>3</sub>	~155
Aromatic C-CH <sub>2</sub> Br	~135
Aromatic C-H	110 - 130
-CH <sub>2</sub> Br	~30
-OCH <sub>3</sub>	~56

## Trustworthiness Through Self-Validating Systems:

The predicted chemical shifts are based on the established effects of substituents on the benzene ring. The carbon attached to the electron-withdrawing nitro group is expected to be significantly deshielded (downfield shift), as is the carbon attached to the oxygen of the methoxy group. Conversely, the carbon of the bromomethyl group will be less deshielded. The remaining aromatic carbons will appear in the typical aromatic region. The aliphatic carbons of the bromomethyl and methoxy groups will have characteristic chemical shifts in the upfield region of the spectrum. The consistency of these predicted values with known substituent effects provides a self-validating framework for the structural assignment.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Aliphatic C-H Stretch (-CH <sub>2</sub> - and -CH <sub>3</sub> )	2950 - 2850	Medium
Aromatic Nitro (NO <sub>2</sub> ) Asymmetric Stretch	1550 - 1500	Strong
Aromatic Nitro (NO <sub>2</sub> ) Symmetric Stretch	1360 - 1320	Strong
Aromatic C=C Stretch	1600 - 1450	Medium to Weak
C-O Stretch (Aryl-Alkyl Ether)	1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric)	Strong
C-Br Stretch	690 - 515	Strong to Medium

Authoritative Grounding & Comprehensive References:

The predicted IR absorption bands are based on well-established correlation tables and comparative data from structurally similar compounds. For instance, the characteristic strong

absorptions for the nitro group are consistently observed in related nitroaromatic compounds. [3][4] The C-O stretching frequencies for the aryl-alkyl ether are also well-documented.[5] The presence of these key bands in an experimental spectrum would provide strong evidence for the assigned structure.

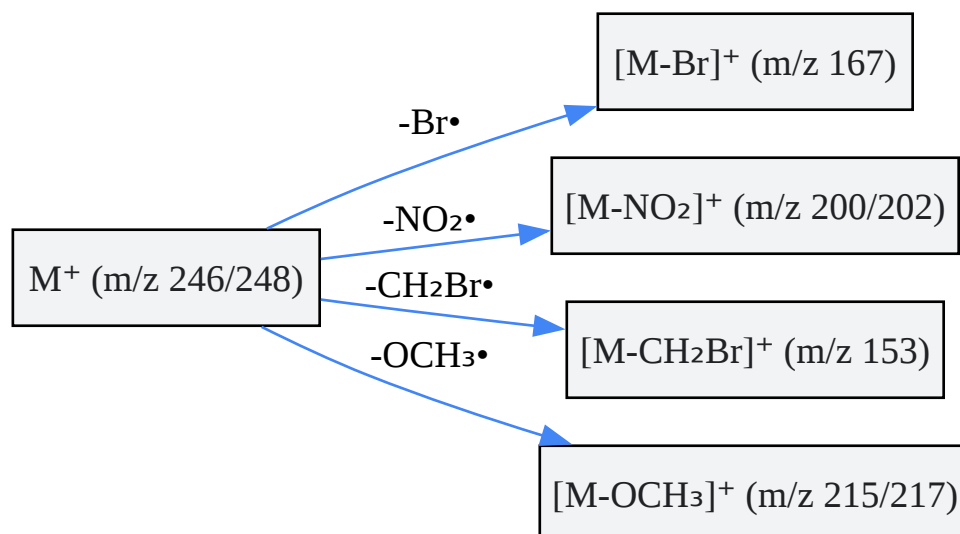
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Fragmentation Pattern:

- **Molecular Ion ( $M^+$ ):** The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of **1-(Bromomethyl)-3-methoxy-2-nitrobenzene** ( $C_8H_8BrNO_3$ , MW: 246.06 g/mol ). Due to the presence of bromine, there will be a characteristic  $M+2$  peak of nearly equal intensity, corresponding to the  $^{81}Br$  isotope.
- **Major Fragments:**
  - **Loss of Br:** A significant fragment corresponding to the loss of the bromine radical ( $[M-Br]^+$ ) is expected, leading to a benzylic carbocation.
  - **Loss of  $NO_2$ :** Fragmentation involving the loss of the nitro group ( $[M-NO_2]^+$ ) is also likely.
  - **Loss of  $CH_2Br$ :** Cleavage of the bromomethyl group ( $[M-CH_2Br]^+$ ) would result in a methoxy-nitrobenzene cation.
  - **Loss of  $OCH_3$ :** Loss of the methoxy group ( $[M-OCH_3]^+$ ) is another possible fragmentation pathway.

The following diagram illustrates the predicted major fragmentation pathways:



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